5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, also known as NSC 41790, was initially identified and investigated in the 1960s as a potential antitumor agent. Studies conducted at the National Cancer Institute (NCI) explored its cytotoxic effects on various cancer cell lines [].
However, further research did not yield sufficiently promising results for its development as a mainstream cancer treatment. As a result, extensive scientific literature on its application in this area is limited.
While its application in mainstream cancer treatment is not currently pursued, 5-(ethoxymethyl)-2-methylpyrimidin-4-amine has been explored in other scientific research areas:
5-(Ethoxymethyl)-2-methylpyrimidin-4-amine, with the chemical formula C8H13N3O and a molecular weight of 167.21 g/mol, is categorized under pyrimidine derivatives. Its structure includes an ethoxymethyl group attached to the pyrimidine ring, specifically at the 5 position, and an amino group at the 4 position. The compound is recognized for its crystalline form and has various synonyms including 4-amino-5-(ethoxymethyl)-2-methylpyrimidine and 2-methyl-4-amino-5-(ethoxymethyl)pyrimidine .
The biological activity of 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine has been explored in various studies. It exhibits potential as an antimicrobial agent and has shown efficacy against certain bacterial strains. Additionally, its structural similarity to other bioactive compounds suggests possible applications in pharmacology, particularly in drug development targeting specific biological pathways .
Several methods have been documented for synthesizing 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine:
This compound finds applications in several domains:
Interaction studies involving 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine have indicated its potential interactions with various biological targets. Research suggests that it may interact with specific enzymes or receptors, influencing metabolic pathways. Further studies are necessary to elucidate these interactions fully and assess their implications for therapeutic applications .
Several compounds share structural similarities with 5-(Ethoxymethyl)-2-methylpyrimidin-4-amine. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Methylpyrimidin-4-amine | 5003-08-7 | Lacks ethoxy group; simpler structure |
4-Amino-2-methylpyrimidine | 5360-67-8 | Similar amino group; different substitution pattern |
5-Ethylmethylpyrimidin-4-amine | 73-66-6 | Ethyl instead of ethoxymethyl; different properties |
6-Aminopyrimidine | 69-24-9 | Lacks ethoxy group; broader biological activity |
The unique ethoxymethyl substitution at the 5 position distinguishes this compound from others, potentially enhancing its solubility and reactivity compared to simpler pyrimidines.